molecular formula C12H20N4O2 B008813 4,4'-Azobis(4-cyano-1-pentanol) CAS No. 4693-47-4

4,4'-Azobis(4-cyano-1-pentanol)

Cat. No. B008813
CAS RN: 4693-47-4
M. Wt: 252.31 g/mol
InChI Key: IWTIJBANDVIHPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azobis compounds involves multi-step chemical reactions starting from 4,4'-azobis(4-cyanopentanoic acid). For instance, 4,4’ azobis(4 cyanopentanoyl p methyl anilide), a related compound, was synthesized via a two-step reaction, showcasing the complexity and the versatility of azobis compound synthesis in creating polyfunctional initiators for radical polymerization processes (Qiu Kunyuan & Chen Dequan, 1997).

Molecular Structure Analysis

The molecular structure of azobis compounds plays a crucial role in their reactivity and function as initiators. The presence of azo groups (-N=N-) in these compounds is pivotal for the initiation process, as they decompose upon heating to generate free radicals necessary for polymerization.

Chemical Reactions and Properties

Azobis compounds undergo thermal decomposition to generate free radicals, which then initiate polymerization of monomers. This process is used in the synthesis of block copolymers and conducting polymers, utilizing various azobis compounds as initiators for radical polymerization of different monomers (Y. Hepuzer, Ufuk Guvener, & Y. Yagcı, 2004).

Scientific Research Applications

  • Synthesis of Conducting Block Copolymers : It's used in the synthesis of conducting block copolymers of thiophene-ended polystyrene with polypyrrole (Alkan, Toppare, Hepuzer, & Yagcı, 2001).

  • Preparation of Telechelic Prepolymers : Acts as an initiator for preparing telechelic prepolymers of butadiene, isoprene, and chloroprene with hydroxyl end-groups (Reed, 1971).

  • Radical Polymerization Initiator : Utilized in the radical polymerization of butadiene and isoprene at 70°C (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).

  • Synthesis of Stable N-tert-Alkoxy-2,4-Diaryl-6-tert-Butylphenylaminyls : Used in creating stable radical crystals (Miura, Muranaka, & Teki, 2006).

  • Initiator for Encapsulating Materials : Employed as initiator in the preparation of liquid prepolymers of butadiene, isoprene, and chloroprene with 4-chlorostyrene (Reed, 1972).

  • Block Copolymerization : Serves as a polyfunctional initiator for radical block copolymerization (Kunyuan & Dequan, 1997).

  • Polymerization of Acrylamide : Initiates the polymerization of acrylamide, yielding polyacrylamide with hydroxyl terminal groups (Erim, Erciyes, Serhatlı, & Yagcı, 1992).

  • Synthesis of Block Polymers : Used as an initiator for block polymers under controlled conditions (Xingy, 1994).

  • Facilitating Synthesis of Gamma-Lactones : Aids in the synthesis of gamma-lactones by heating 2-iodoacetamide and 5-hexen-1-ol in water (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 1999).

  • Protein Structure Analysis : Useful for peptide cross-linking and primary structure elucidation in protein structure analysis by collision-induced dissociative chemical cross-linking (Falvo, Fiebig, & Schäfer, 2013).

  • Polyrotaxanes Synthesis : Utilized for the synthesis of polyrotaxanes via free radical polymerization (Lee, Engen, & Gibson, 1997).

  • Kinetic Studies in Thermal Decomposition : Studied for its kinetics in thermal decomposition in aqueous solution (Blackley & Haynes, 1979) and polymer form (Clouet, Knipper, & Brossas, 1984).

  • Functional Group Kinetics : Analyzed for decomposition kinetics of its functional end groups (Idage, Idage, & Vernekar, 1992).

  • Initiator for Vinyl Polymerization : Serves as a water-soluble initiator for vinyl polymerization (Tunca, Serhatli, & Yagcı, 1989).

  • Synthesis of Polyethylene Glycol Macroazoinitiator : Involved in the synthesis and characterization of polyethylene glycol macroazoinitiator (Jie-feng, 2007).

  • Effect on Polymerization Temperature : Influences the heterogeneity index of polybutadiene prepolymers (Reed, 1972).

  • Synthesis of Polymers with Pyrene Terminal Groups : Used as a new azo initiator for the synthesis of polymers with pyrene terminal groups (Hepuzer, Guvener, & Yagcı, 2004).

  • RAFT Polymerization : Affects the RAFT polymerization of acrylic acid in water, influencing the synthesis of amphiphilic block copolymer particles (Chaduc et al., 2013).

Future Directions

properties

IUPAC Name

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTIJBANDVIHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azobis(4-cyano-1-pentanol)

CAS RN

4693-47-4
Record name 4,4'-Azobis(4-cyano-1-pentanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Z Duan, L Zhang, H Wang, B Han, B Liu… - Reactive and Functional …, 2014 - Elsevier
Well-defined amphiphilic poly(N-isopropylacrylamide)-b-poly(ɛ-caprolactone) (PNIPAM-b-PCL) block copolymers have been successfully prepared in two steps. PNIPAMsingle …
Number of citations: 10 www.sciencedirect.com
X Chen, C Zhang, W Li, L Chen, W Wang - Polymers, 2018 - mdpi.com
A key for the preparation of polyacrylate-based polyurethane is the synthesis of hydroxyl-terminated polyacrylate. To our knowledge, exactly one hydroxyl group of every polyacrylate …
Number of citations: 7 www.mdpi.com
H Hou, D Tang, L Zhang, D Zhao, H Xiao, B Li - Nano Today, 2023 - Elsevier
Despite the high clinical success of cisplatin, this compound is associated with insufficient intracellular uptake and quick excretion from cancer cells, resulting in poor drug efficacy. To …
Number of citations: 3 www.sciencedirect.com
YC Yu, G Li, HU Kang, JH Youk - Colloid and Polymer Science, 2012 - Springer
One-step synthesis of well-defined poly(alkyl methacrylate)-b-polyester block copolymers was successfully performed at 30 C using a dual initiator for reversible addition–fragmentation …
Number of citations: 34 link.springer.com
X Liu, Y Yang, M Ling, R Sun, M Zhu… - Advanced Functional …, 2021 - Wiley Online Library
Tumor hypoxia is a major cause of failure in cancer therapy, and there is almost no efficacious treatment for hypoxic tumors. Herein, an azo‐containing polymer (P2) is designed to …
Number of citations: 44 onlinelibrary.wiley.com
K Kim, J Ahn, M Park, H Lee, YJ Kim, T Chang… - …, 2019 - ACS Publications
We report on the chromatographic separation and characterization of living chains in polystyrene prepared by reversible addition–fragmentation chain-transfer (RAFT) polymerization. …
Number of citations: 15 pubs.acs.org
JM Wang, T Chen, CS Yao, K Zhang - Organic Letters, 2023 - ACS Publications
Herein, an NHC (N-heterocyclic carbene)-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) has been developed. This method provides an …
Number of citations: 2 pubs.acs.org
HU Kang, YC Yu, SJ Shin… - Journal of Polymer Science …, 2013 - Wiley Online Library
A range of well‐defined block copolymers were synthesized using 4‐cyano‐4‐(dodecylsulfanylthiocarbonyl)sulfanylpentanol (CDP) as a dual initiator for reversible addition‐…
Number of citations: 51 onlinelibrary.wiley.com
Q Tang, K Zhang - Polymer International, 2015 - Wiley Online Library
Reversible addition–fragmentation chain transfer polymerization (RAFT) was used to produce well‐defined telechelic poly(N‐isopropylacrylamide) (PNIPAM) with dibromomaleimide …
Number of citations: 8 onlinelibrary.wiley.com
H Yang, Z Wang, L Cao, W Huang, Q Jiang, X Xue… - Polymer …, 2017 - pubs.rsc.org
In this work, reversible complexation-mediated polymerization (RCMP) was modified to suit self-condensing vinyl polymerization (SCVP) aimed at the synthesis of highly branched …
Number of citations: 18 pubs.rsc.org

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